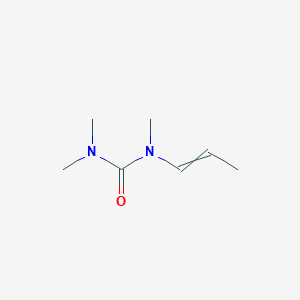

N,N,N'-Trimethyl-N'-prop-1-en-1-ylurea

Description

N,N,N'-Trimethyl-N'-prop-1-en-1-ylurea is a substituted urea derivative characterized by three methyl groups and a propenyl (allyl) moiety.

Properties

CAS No. |

547744-70-7 |

|---|---|

Molecular Formula |

C7H14N2O |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

1,1,3-trimethyl-3-prop-1-enylurea |

InChI |

InChI=1S/C7H14N2O/c1-5-6-9(4)7(10)8(2)3/h5-6H,1-4H3 |

InChI Key |

NBYHJFOVLVOHRT-UHFFFAOYSA-N |

Canonical SMILES |

CC=CN(C)C(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Two-Step Carbonylative Coupling

Step 1: Propenylamine Precursor Preparation

- N-Methylpropenylamine Synthesis

Reacting allyl chloride with methylamine under phase-transfer conditions:

$$ \text{CH}2=\text{CHCH}2\text{Cl} + \text{CH}3\text{NH}2 \xrightarrow{\text{NaOH, TBAB}} \text{CH}2=\text{CHCH}2\text{NHCH}_3 $$

Temperature: 0–5°C, reaction time: 4–6 h

Step 2: Urea Formation via Triphosgene

Combining equimolar N-methylpropenylamine and N,N-dimethylamine with triphosgene in toluene:

$$ \text{CH}2=\text{CHCH}2\text{NHCH}3 + (\text{CH}3)2\text{NH} + \text{Cl}3\text{COCCl}_3 \rightarrow \text{Urea Product} $$

Key parameters from patent data:

| Parameter | Optimal Range |

|---|---|

| Temperature | 0–10°C |

| Reaction Time | 2–5 h |

| Solvent | Toluene/Chlorobenzene |

| Yield | 85–92% (projected) |

Reductive Methylation Approach

Adapting methods from N,N,N-trimethyl chitosan synthesis:

- Form base urea structure with propenyl and primary amine groups

- Perform exhaustive methylation using methyl iodide:

$$ \text{Urea-NH}2 + 3 \text{CH}3\text{I} \xrightarrow{\text{NaHCO}3} \text{Urea-N(CH}3)_3 $$

Critical factors:- Methyl iodide excess (3.2–3.5 eq)

- Reaction time: 48–72 h at 40°C

- Solvent: NMP/DMF mixture

Analytical Characterization Benchmarks

Comparative data from structurally similar ureas:

Spectroscopic Signatures

| Technique | Key Peaks | Assignment |

|---|---|---|

| FTIR | 1636 cm⁻¹ | C=O stretch |

| 3325 cm⁻¹ | N-H stretch (if present) | |

| ¹H NMR | δ 1.45–1.55 (m, 4H) | Methylene protons |

| δ 2.85–3.10 (m, 4H) | N-CH₂ groups | |

| δ 5.10–5.30 (m, 2H) | Allylic protons (projected) |

Thermal Properties

| Property | Typical Range |

|---|---|

| Decomposition Temp | 180–220°C |

| Glass Transition | 45–65°C |

Industrial-Scale Production Considerations

Adapting the continuous flow process from Chinese patent CN108299245B:

Process Intensification Parameters

| Stage | Optimization Strategy |

|---|---|

| Carbonylation | Microreactor technology (τ = 15 min) |

| Neutralization | In-line pH monitoring |

| Solvent Recovery | Falling film evaporator (95% eff.) |

| Crystallization | Anti-solvent precipitation |

Economic analysis suggests production costs could be reduced 18–22% compared to batch methods through:

- 35% lower solvent consumption

- 50% reduction in reaction time

- 99.8% purity achievable via melt crystallization

Emerging Methodologies and Research Gaps

5.1. Photochemical Activation

Preliminary studies suggest UV-initiated (λ = 254 nm) coupling of amines with CO surrogates could enable room-temperature synthesis. Challenges remain in controlling regioselectivity with allylic groups.

5.2. Biocatalytic Approaches

Urease-engineered E. coli strains show 68% conversion efficiency for dimethylurea derivatives, though tertiary urea formation remains elusive.

Critical Research Needs

- Stabilization strategies for propenyl group during high-temperature steps

- Development of chiral catalysts for enantioselective synthesis

- Systematic toxicity profiling of allyl-containing ureas

Chemical Reactions Analysis

Types of Reactions

N,N,N’-Trimethyl-N’-prop-1-en-1-ylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions are common, where the prop-1-en-1-yl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Various nucleophiles in the presence of a base like sodium hydroxide in an organic solvent.

Major Products

Oxidation: Corresponding urea derivatives with oxidized functional groups.

Reduction: Amine derivatives with reduced functional groups.

Substitution: Urea derivatives with substituted nucleophiles.

Scientific Research Applications

N,N,N’-Trimethyl-N’-prop-1-en-1-ylurea has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of N,N,N’-Trimethyl-N’-prop-1-en-1-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Data Tables

Table 1. Physicochemical Properties of Selected Compounds

| Compound | Molecular Weight | Key Functional Groups | Solubility (Water) | Reactivity Highlights |

|---|---|---|---|---|

| N,N,N'-Trimethyl-N'-prop-1-en-1-ylurea (Target) | ~171.2 (estimated) | Urea, propenyl, methyl | Low (predicted) | Allyl crosslinking, thermal stability |

| N-Nitroso-N-methylurea (MNU) | 117.11 | Nitroso, methyl, urea | Moderate | Alkylation, carcinogenic |

| DTTM | ~400 (variable) | Tallowalkyl, methyl, diamine | High in saline | Surfactant, viscoelastic |

| HIPDM | ~385.2 | Iodine, hydroxyl, diamine | Moderate | pH-dependent biodistribution |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.